molecular formula C40H43NO15 B610805 [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate CAS No. 126728-71-0

[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate

Cat. No.: B610805
CAS No.: 126728-71-0
M. Wt: 777.776
InChI Key: MPBVFNYOBQUJEJ-GNOOZHHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate is a novel tetracycline antibiotic isolated from the culture filtrate of Streptomyces sp. SF2575. The molecular formula of this compound is C40H43NO15, and it has shown promising antitumor activity

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate involves the fermentation of Streptomyces sp. SF2575. The culture is grown under specific conditions that favor the production of the antibiotic. The compound is then isolated from the culture filtrate using various chromatographic techniques .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale fermentation processes. Optimization of growth conditions, such as temperature, pH, and nutrient availability, is crucial to maximize yield. The antibiotic is then extracted and purified using industrial-scale chromatography and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions: [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy or reduce its toxicity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific modifications being targeted. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the antibiotic.

Scientific Research Applications

[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate has a wide range of scientific research applications. In chemistry, it serves as a model compound for studying the synthesis and modification of tetracycline antibiotics. In biology, it is used to investigate the mechanisms of antibiotic resistance and the interactions between antibiotics and bacterial cells. In medicine, its antitumor activity makes it a candidate for cancer research and potential therapeutic development . Industrially, it can be used in the development of new antibiotics and in the study of large-scale fermentation processes.

Mechanism of Action

The mechanism of action of [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate involves the inhibition of protein synthesis in bacterial cells. It binds to the bacterial ribosome, preventing the translation of essential proteins, which ultimately leads to cell death. The molecular targets include the 30S subunit of the ribosome, and the pathways involved are those related to protein biosynthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate include other tetracycline antibiotics such as doxycycline, minocycline, and tetracycline itself. These compounds share a similar core structure and mechanism of action but differ in their side chains and specific activities.

Uniqueness: What sets this compound apart from other tetracyclines is its unique molecular structure, which confers distinct antitumor properties. This makes it not only a valuable antibiotic but also a potential candidate for cancer therapy .

Properties

CAS No.

126728-71-0

Molecular Formula

C40H43NO15

Molecular Weight

777.776

IUPAC Name

[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate

InChI

InChI=1S/C40H43NO15/c1-7-16(2)37(50)55-32-17(3)54-25(15-24(32)43)19-12-13-20-26(29(19)44)30(45)27-21(39(20,4)52-5)14-22-33(56-38(51)18-10-8-9-11-23(18)42)31(46)28(36(41)49)35(48)40(22,53-6)34(27)47/h7-13,17,21-22,24-25,32-33,42-45,48H,14-15H2,1-6H3,(H2,41,49)/b16-7+

InChI Key

MPBVFNYOBQUJEJ-GNOOZHHESA-N

SMILES

CC=C(C)C(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(C4CC5C(C(=O)C(=C(C5(C(=O)C4=C3O)OC)O)C(=O)N)OC(=O)C6=CC=CC=C6O)(C)OC)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SF 2575;  SF2575;  SF-2575

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
Reactant of Route 5
[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate
Reactant of Route 6
[3-carbamoyl-4,6,7-trihydroxy-8-[4-hydroxy-6-methyl-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]-4a,11-dimethoxy-11-methyl-2,5-dioxo-1,11a,12,12a-tetrahydrotetracen-1-yl] 2-hydroxybenzoate

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